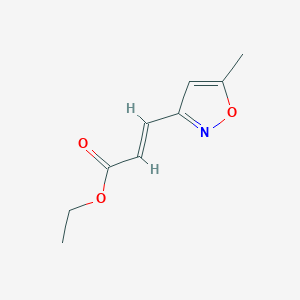
2-(3,3-difluorocyclobutyl)ethanimidamide,aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-difluorocyclobutyl)ethanimidamide, acetic acid is a chemical compound with the molecular formula C8H14F2N2O2 and a molecular weight of 208.209.
Méthodes De Préparation
The synthetic routes and reaction conditions for 2-(3,3-difluorocyclobutyl)ethanimidamide, acetic acid involve several steps. The compound can be synthesized through the reaction of 3,3-difluorocyclobutanone with ethylenediamine, followed by acetylation with acetic anhydride. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may involve similar steps but on a larger scale, with optimization for yield and purity .
Analyse Des Réactions Chimiques
2-(3,3-difluorocyclobutyl)ethanimidamide, acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Hydrolysis: Hydrolysis of the compound can be achieved using acidic or basic conditions, leading to the formation of corresponding amides and carboxylic acids.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(3,3-difluorocyclobutyl)ethanimidamide, acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of biological processes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism of action of 2-(3,3-difluorocyclobutyl)ethanimidamide, acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing their normal function. This inhibition can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic or biological effects. The specific molecular targets and pathways involved depend on the particular application and context of use .
Comparaison Avec Des Composés Similaires
2-(3,3-difluorocyclobutyl)ethanimidamide, acetic acid can be compared with other similar compounds, such as:
2-(3,3-difluorocyclobutyl)acetic acid: This compound shares a similar cyclobutyl structure but lacks the ethanimidamide group, resulting in different chemical properties and reactivity.
3,3-difluorocyclobutanone: This precursor compound is used in the synthesis of 2-(3,3-difluorocyclobutyl)ethanimidamide, acetic acid and has different functional groups and reactivity.
Ethylenediamine: This compound is used in the synthesis of 2-(3,3-difluorocyclobutyl)ethanimidamide, acetic acid and has different chemical properties and applications.
The uniqueness of 2-(3,3-difluorocyclobutyl)ethanimidamide, acetic acid lies in its combination of a difluorocyclobutyl ring and ethanimidamide group, which imparts specific chemical properties and reactivity that are valuable in various scientific research applications .
Propriétés
IUPAC Name |
acetic acid;2-(3,3-difluorocyclobutyl)ethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2N2.C2H4O2/c7-6(8)2-4(3-6)1-5(9)10;1-2(3)4/h4H,1-3H2,(H3,9,10);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWNTQKDRBBXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1C(CC1(F)F)CC(=N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(ethoxycarbonyl)-5-imino-2,5-dihydro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2654416.png)
![N-[(oxolan-2-yl)methyl]-3-(pyridin-4-yloxy)azetidine-1-carboxamide](/img/structure/B2654419.png)

![3,5,7-Trimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2654422.png)

![1-[3-({Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2654426.png)




